molecular formula C15H14ClNO4 B14435772 Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate CAS No. 80199-04-8

Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate

Cat. No.: B14435772
CAS No.: 80199-04-8
M. Wt: 307.73 g/mol
InChI Key: AEKHJRLYRGIHDS-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-methoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group can produce various substituted phenyl carbamates.

Scientific Research Applications

Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways and result in the desired biological effect, such as pest control in agricultural applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]urea: Similar structure but with a urea group instead of a carbamate.

    Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]thiocarbamate: Contains a thiocarbamate group instead of a carbamate.

    Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate: Similar structure but with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

80199-04-8

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

methyl N-[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate

InChI

InChI=1S/C15H14ClNO4/c1-19-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18)

InChI Key

AEKHJRLYRGIHDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl

Origin of Product

United States

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